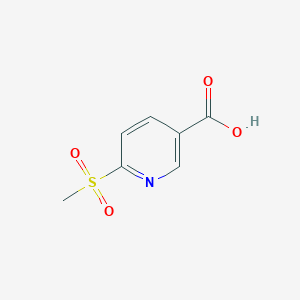

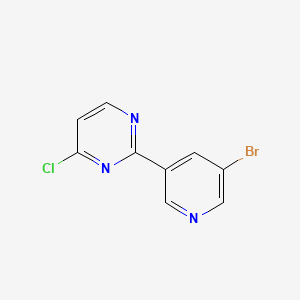

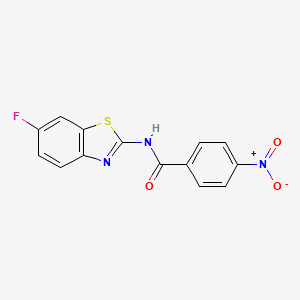

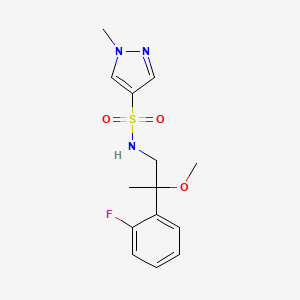

2-(5-Bromopyridin-3-yl)-4-chloropyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves reactions with other chemicals. For instance, the synthesis of N-[2-[(5-bromopyridin-3-yl)amino]ethyl]acetamide involves the reaction of 5-bromopyridin-3-amine with ethyl acetate in the presence of a coupling agent.Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques. For example, the molecular formula of 2-(5-Bromopyridin-3-yl)acetonitrile is C7H5BrN2.Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular weight of 2-(5-Bromopyridin-3-yl)acetonitrile is 197.03 g/mol.科学的研究の応用

Halogen Exchange and Synthesis of Heterocycles

One of the applications involves the halogen exchange reactions in heterocycles, such as pyridines and pyrimidines. For instance, Schlosser and Cottet (2002) demonstrated the silyl-mediated halogen/halogen displacement in pyridines, showcasing how halogen exchange can be accomplished in compounds like 2-chloropyrimidine, a reaction relevant to the synthesis of compounds structurally related to 2-(5-Bromopyridin-3-yl)-4-chloropyrimidine (Schlosser & Cottet, 2002).

Amination of Polyhalopyridines

Another application is found in the selective amination of polyhalopyridines catalyzed by palladium complexes, as demonstrated by Ji, Li, and Bunnelle (2003). They reported the amination of 5-bromo-2-chloropyridine, leading to products like 5-amino-2-chloropyridine with high yields and excellent chemoselectivity, which illustrates the potential for synthesizing amino-substituted heterocyclic compounds (Ji, Li, & Bunnelle, 2003).

Synthesis of Key Intermediates for Pharmaceutical Compounds

The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine as an important intermediate for pharmaceutical compounds highlights another application. Hou et al. (2016) optimized the synthesis of this compound, which is crucial for the development of various therapeutic agents (Hou et al., 2016).

Halogen Bonding in Supramolecular Assembly

Research on halogen bonding directed supramolecular assembly in bromo-substituted trezimides and tennimides by Mocilac and Gallagher (2014) showcases the role of bromo-substituted pyrimidines in the formation of macrocycles through halogen bonding, a principle that could be extended to this compound for designing new materials (Mocilac & Gallagher, 2014).

Synthesis of Heterocyclic Compounds

The efficient synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates by Morgentin et al. (2009) illustrates the functionalization of bromo- and chloro-substituted pyrimidines via SNAr and palladium-catalyzed reactions, demonstrating a methodology that could potentially apply to the synthesis and functionalization of this compound (Morgentin et al., 2009).

作用機序

Compounds like N-[2-[(5-bromopyridin-3-yl)amino]ethyl]acetamide bind to specific receptors in the body, leading to a cascade of signaling events within the cell. This binding can activate or inhibit the receptor, depending on the specific ligand involved.

Safety and Hazards

特性

IUPAC Name |

2-(5-bromopyridin-3-yl)-4-chloropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN3/c10-7-3-6(4-12-5-7)9-13-2-1-8(11)14-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTNBIGCCUOAGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Cl)C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

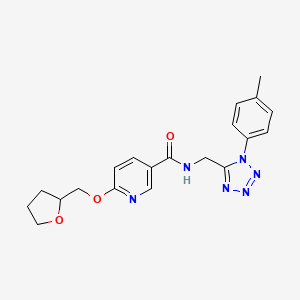

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585962.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2585964.png)

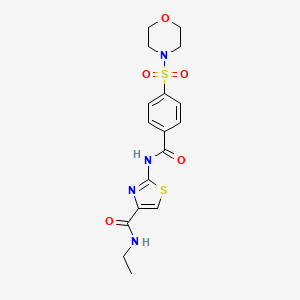

![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2585966.png)